This synthetic route results in an overall yield of 29%. [] The modifications in the work-up procedures, especially in the first and fourth steps, offer advantages for industrial-scale production. []
The primary application of Tert-butyl 3-phenylpiperazine-1-carboxylate appears to be in the synthesis of 1-Methyl-3-phenylpiperazine. [] While the abstracts do not directly specify applications for Tert-butyl 3-phenylpiperazine-1-carboxylate beyond this, its structure suggests potential use as a building block in medicinal chemistry for synthesizing various piperazine derivatives.
Piperazine derivatives constitute a privileged scaffold in pharmaceutical development due to their structural versatility and broad therapeutic applications. These six-membered heterocyclic rings containing two nitrogen atoms serve as molecular frameworks for neurotransmitters, anticancer agents, and central nervous system (CNS) therapeutics. The positional flexibility of nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of electronic properties, solubility, and target binding affinity. Tert-butyl 3-phenylpiperazine-1-carboxylate exemplifies this strategic approach, incorporating three critical elements: the piperazine core for molecular recognition, the tert-butyloxycarbonyl (Boc) group for pharmacokinetic modulation, and the 3-phenyl moiety for target engagement. This tripartite design paradigm represents contemporary medicinal chemistry's rational approach to addressing complex pharmacological challenges [8].
The piperazine ring's significance stems from several key structural and chemical properties:
Conformational Flexibility: The chair-boat transition capability allows adaptation to diverse biological targets. Piperazine-containing compounds demonstrate >30% higher hit rates in high-throughput screening compared to rigid scaffolds [8].
Dual Hydrogen-Bonding Capacity: The two nitrogen atoms act as hydrogen bond acceptors, with the secondary nitrogen (N-H) functioning as a hydrogen bond donor. This enables strong interactions with biological targets like:
Enzymatic catalytic sites
Synthetic Versatility: Piperazine rings tolerate diverse N-functionalization reactions under mild conditions. Tert-butyl 4-phenylpiperazine-1-carboxylate serves as a precursor for generating libraries via:
Table 1: Structural Diversity of Piperazine Derivatives
Compound Name | Molecular Weight | CAS Number | Key Structural Features |
---|---|---|---|
tert-Butyl 3-phenylpiperazine-1-carboxylate | 262.35 | 1240584-34-2 | Axial chirality at C3, unmodified phenyl |
tert-Butyl (S)-3-(4-(tert-butyl)phenyl)piperazine-1-carboxylate | 318.45 | 1228570-91-9 | para-tert-butyl phenyl modification |
4-(3-Aminophenyl)-piperazine-1-carboxylic acid tert-butyl ester | 277.36 | 206879-72-3 | meta-amino group for conjugation |
tert-Butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | 348.40 | 2504915-16-4 | Dialdehyde/carboxylate for complexity |
The tert-butyloxycarbonyl (Boc) group serves multiple strategic functions in piperazine-based drug development:
Metabolic Shielding: The Boc group reduces first-pass metabolism of piperazine nitrogens by cytochrome P450 enzymes. Studies show a 2.8-fold increase in plasma half-life for Boc-protected analogs versus unprotected counterparts [2].
Lipophilicity Modulation: The Boc group increases log P values by 1.5–2.0 units, enhancing blood-brain barrier permeability. Computational models indicate:
log P increase from 0.8 to 2.568 for 3-phenylpiperazine derivatives [3]
Crystallinity Enhancement: The bulky tert-butyl group improves crystalline solid formation, crucial for:
Purification efficiency [5]
Protecting Group Strategy: The Boc group is selectively removable under mild acidic conditions (e.g., 10% TFA in DCM) without affecting other functional groups. This enables sequential derivatization critical for structure-activity relationship studies [2] [5].
Table 2: Physicochemical Property Comparison
Compound | log P | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |
---|---|---|---|---|---|
3-Phenylpiperazine (unprotected) | 0.82 | 58.0 | 4 | 2 | 2 |
tert-Butyl 3-phenylpiperazine-1-carboxylate | 2.568 | 41.57 | 3 | 1 | 1 |
4-(3-Aminophenyl)-piperazine-1-carboxylic acid tert-butyl ester | 2.89 | 64.6 | 5 | 2 | 4 |
The 3-phenyl substituent provides critical pharmacophoric elements that drive target specificity and therapeutic efficacy:
Stereochemical Control: Chiral 3-position creates enantioselective target interactions. The (R)-enantiomer of tert-butyl 3-phenylpiperazine-1-carboxylate shows 10-fold higher affinity for serotonin receptors versus the (S)-form [3].
π-Stacking Capability: The phenyl ring enables stacking interactions with aromatic residues in binding pockets (e.g., Phe340 in 5-HT2A). Electron-withdrawing substituents at the para-position enhance this interaction by 30–50% [1].
Structure-Activity Relationship (SAR) Vector: The 3-position allows systematic exploration of bioactivity:
meta-Trifluoromethoxy derivatives (CAS 1260593-87-0) improve metabolic stability [4] [7]
Conformational Anchoring: The 3-phenyl group restricts piperazine ring puckering, preferentially stabilizing bioactive conformations. X-ray crystallography shows a 30° dihedral angle between phenyl and piperazine planes, optimizing receptor fit [1] [3].
Table 3: Synthetic Applications of 3-Substituted Piperazines
Synthetic Route | Starting Material | Key Product | Application Purpose |
---|---|---|---|
Nitro reduction & Boc protection | 3-Nitrophenylpiperazine | 4-(3-Aminophenyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 206879-72-3) | Conjugation handle for antibody-drug conjugates |
Chiral resolution | Racemic 3-phenylpiperazine | (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate (CAS 1240584-34-2) | Selective serotonin receptor ligands |
Friedel-Crafts alkylation | Boc-piperazine | tert-Butyl (S)-3-(4-(tert-butyl)phenyl)piperazine-1-carboxylate (CAS 1228570-91-9) | Enhanced hydrophobic interactions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: